Product packaging for 1-(2-Chloropyridin-4-yl)ethanol(Cat. No.:CAS No. 1245644-98-7)

1-(2-Chloropyridin-4-yl)ethanol

Cat. No.: B3024453
CAS No.: 1245644-98-7
M. Wt: 157.6 g/mol
InChI Key: JVKWVFDRUADQGB-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Organic Chemistry

1-(2-Chloropyridin-4-yl)ethanol serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. bldpharm.comnih.gov The presence of multiple reactive sites within its structure allows for sequential and selective modifications, making it a valuable tool for medicinal chemists and process developers. Its utility is underscored by the general importance of substituted pyridines, which are prevalent scaffolds in numerous approved drugs and agricultural products. nih.gov

The strategic importance of chloro-substituted pyridines lies in their ability to undergo various cross-coupling reactions, enabling the introduction of diverse functional groups. researchgate.net While specific research detailing the direct use of this compound in the synthesis of named drugs is not extensively publicized, the reactivity of the 2-chloropyridine (B119429) moiety is well-documented. researchgate.net This suggests its potential as a precursor for a wide array of more complex molecular architectures.

Furthermore, the ethanol (B145695) substituent on the pyridine (B92270) ring offers another point of chemical modification. The hydroxyl group can be oxidized to a ketone, transformed into other functional groups, or used as a handle for esterification or etherification. This dual functionality enhances its role as a versatile building block in multi-step synthetic sequences.

Overview of Structural Features and Reactivity Potential

The chemical behavior of this compound is dictated by its distinct structural components: a pyridine ring, a chlorine atom at the 2-position, and an ethanol group at the 4-position. The pyridine ring, a heteroaromatic system, influences the reactivity of its substituents. The nitrogen atom in the ring deactivates the ring towards electrophilic substitution but activates the positions ortho and para to it for nucleophilic substitution.

The chlorine atom at the 2-position is a key reactive site. It is susceptible to displacement by various nucleophiles and can participate in a range of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental transformation in the synthesis of complex organic molecules. For instance, the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides demonstrates a method to functionalize this position. researchgate.net

The ethanol group at the 4-position provides another avenue for chemical transformations. The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-chloropyridin-4-yl)ethanone. fishersci.se This ketone can then serve as a substrate for a variety of subsequent reactions. The hydroxyl group itself can also be a site for derivatization.

The interplay of these functional groups allows for a high degree of synthetic flexibility. For example, the chloro group can be selectively reacted while the alcohol is protected, or the alcohol can be modified first, followed by a reaction at the chloro-substituted position. This orthogonality is a highly desirable feature in a synthetic intermediate.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C7H8ClNO bldpharm.com
Molecular Weight 157.60 g/mol bldpharm.com
CAS Number 1245644-98-7 bldpharm.com
Appearance Not specified
Storage Sealed in dry, 2-8°C bldpharm.com
SMILES CC(O)C1=CC=NC=C1Cl bldpharm.com
InChI InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3
Predicted XlogP 1.4 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B3024453 1-(2-Chloropyridin-4-yl)ethanol CAS No. 1245644-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWVFDRUADQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292076
Record name 2-Chloro-α-methyl-4-pyridinemethanol
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Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-98-7
Record name 2-Chloro-α-methyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-methyl-4-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropyridin-4-yl)ethan-1-ol
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Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis methods offer straightforward routes to 1-(2-Chloropyridin-4-yl)ethanol, primarily through the reduction of 1-(2-Chloropyridin-4-yl)ethanone.

A principal and widely utilized method for synthesizing this compound is the reduction of its corresponding ketone precursor, 1-(2-Chloropyridin-4-yl)ethanone. This ketone, also known as 2-Chloro-4-acetylpyridine, serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. fishersci.sechemimpex.com The reduction of the ketone's carbonyl group to a secondary alcohol is a key transformation.

The reduction of 1-(2-Chloropyridin-4-yl)ethanone is a common and efficient method for producing this compound. This transformation can be achieved through several reductive techniques, including catalytic hydrogenation and the use of hydride reagents.

Catalytic hydrogenation is a powerful technique for the reduction of ketones. youtube.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com For the reduction of 1-(2-Chloropyridin-4-yl)ethanone, common catalysts include palladium, platinum, and nickel. youtube.com The reaction involves the addition of hydrogen atoms across the carbonyl double bond, resulting in the formation of the secondary alcohol. youtube.com This method is often favored for its clean reaction profile and the high yields it can provide.

Table 1: Catalysts for Hydrogenation

Catalyst Type
Palladium (Pd) Metal
Platinum (Pt) Metal

Hydride-based reducing agents are extensively used for the reduction of ketones to alcohols in organic synthesis. youtube.com The most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium borohydride is a milder reducing agent and is often used in protic solvents like ethanol (B145695) or methanol. youtube.com It selectively reduces aldehydes and ketones to their corresponding alcohols. youtube.com The reaction with 1-(2-Chloropyridin-4-yl)ethanone would proceed via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups, including esters and carboxylic acids. youtube.com Due to its high reactivity, it must be used in aprotic solvents, and the reaction requires a separate workup step with an acid to protonate the resulting alkoxide. youtube.com

Table 2: Common Hydride Reducing Agents

Reagent Formula Reactivity Solvent
Sodium Borohydride NaBH₄ Mild Protic (e.g., Ethanol)

An alternative approach to synthesizing the target molecule involves the chlorination of a suitable pyridine (B92270) derivative. For instance, a protocol for the regioselective chlorination and subsequent functionalization of pyridine precursors has been described. This can involve the nucleophilic aromatic substitution on dichloropyridine precursors.

Reductive Pathways from Pyridyl Ketone Precursors

Stereoselective Synthesis of Enantiomers

The development of methods for the stereoselective synthesis of the individual enantiomers of this compound is of significant interest, particularly for pharmaceutical applications where a single enantiomer often exhibits the desired biological activity. Asymmetric reduction of the prochiral ketone, 1-(2-Chloropyridin-4-yl)ethanone, is a key strategy to achieve this. This can be accomplished using chiral catalysts or chiral reducing agents. While specific examples for the stereoselective synthesis of this compound are not detailed in the provided search results, general principles of asymmetric synthesis, such as the use of chiral metal complexes for catalytic hydrogenation or chiral modifiers for hydride reagents, are applicable.

Chemoenzymatic Transformations

Chemoenzymatic methods, particularly those employing ketoreductases (KREDs), present a powerful and green approach for the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-4-acetylpyridine. These biocatalysts are known for their high enantioselectivity and ability to operate under mild reaction conditions.

Ketoreductases, often sourced from organisms like Saccharomyces cerevisiae or through recombinant expression in E. coli, can reduce a wide array of ketones to their corresponding chiral alcohols with excellent enantiomeric excess (ee). researchgate.net While specific studies on the reduction of 2-chloro-4-acetylpyridine are not extensively documented in publicly available literature, the successful asymmetric reduction of other structurally similar ketones, such as various acetophenones and other substituted acetylpyridines, provides a strong basis for its feasibility. researchgate.netnih.gov

The general approach involves the use of a whole-cell system or an isolated enzyme, along with a cofactor regeneration system, typically involving a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase. The choice of the specific ketoreductase is crucial, as different enzymes can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of this compound.

Table 1: Examples of Ketoreductase-Mediated Asymmetric Ketone Reduction

Ketone SubstrateBiocatalystProduct EnantiomerEnantiomeric Excess (ee)
AcetophenoneSaccharomyces cerevisiae(S)-1-phenylethanol>99%
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli expressing reductase(R)-ethyl 4-chloro-3-hydroxybutanoate>99%
2-Acetylpyridine (B122185)Rhodotorula sp.(S)-1-(pyridin-2-yl)ethanol>99%

This table presents data from analogous reactions to illustrate the potential of chemoenzymatic transformations for the synthesis of this compound.

Chiral Catalysis and Auxiliary Methods

Asymmetric transfer hydrogenation (ATH) using chiral metal catalysts, particularly those based on ruthenium, is a well-established and highly effective method for the synthesis of chiral alcohols. These reactions typically involve the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone substrate, mediated by a chiral catalyst.

A common class of catalysts for this transformation are ruthenium(II) complexes coordinated with chiral N-tosylated diamine ligands, such as TsDPEN. These catalysts are known for their high activity and enantioselectivity across a broad range of ketone substrates. The synthesis of enantiomerically enriched this compound can be envisioned through the ATH of 2-chloro-4-acetylpyridine using a suitable chiral ruthenium catalyst. The mechanism involves the formation of a chiral ruthenium hydride species which then delivers the hydride to one of the prochiral faces of the ketone, leading to the formation of the chiral alcohol.

The choice of the chiral ligand is paramount in determining the stereochemical outcome of the reaction. For instance, (1R,2R)-TsDPEN typically yields the (R)-alcohol, while the (1S,2S)-enantiomer of the ligand produces the (S)-alcohol.

Table 2: Chiral Ruthenium Catalysts in Asymmetric Transfer Hydrogenation

Catalyst PrecursorChiral LigandTypical SubstrateProduct Configuration
[RuCl2(p-cymene)]2(1R,2R)-TsDPENAcetophenone(R)-1-phenylethanol
[RuCl2(p-cymene)]2(1S,2S)-TsDPENAcetophenone(S)-1-phenylethanol

This table provides examples of common chiral catalysts and their application in asymmetric transfer hydrogenation, which can be adapted for the synthesis of this compound.

Kinetic Resolution Techniques

Kinetic resolution offers an alternative pathway to obtain enantiomerically pure this compound from a racemic mixture of the alcohol. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, which can be either a chemical catalyst or an enzyme.

A particularly effective method for the kinetic resolution of similar hydroxyalkylpyridines is through lipase-catalyzed acylation. nih.gov Lipases, such as that from Pseudomonas cepacia, can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. Vinyl acetate (B1210297) is often used as the acyl donor in these transformations.

For example, in the resolution of a racemic mixture of this compound, the lipase (B570770) would preferentially acylate one enantiomer (e.g., the (R)-enantiomer), leaving the unreacted (S)-enantiomer in high enantiomeric purity. The acylated product can then be easily separated from the unreacted alcohol. The reaction progress is typically monitored until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and reagent stoichiometry is crucial for maximizing the yield and enantiomeric excess of the desired product.

Solvent Effects in Synthesis

The choice of solvent can significantly impact the rate, yield, and enantioselectivity of the synthesis of this compound. In chemoenzymatic reductions, the solvent must be compatible with the enzyme, maintaining its activity and stability. Often, aqueous buffer systems, sometimes with a co-solvent to aid substrate solubility, are employed.

In asymmetric transfer hydrogenation reactions, the solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition state. Aprotic polar solvents such as dichloromethane (B109758) (DCM) or ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, the enantioselectivity of the reaction.

For kinetic resolutions using lipases, the choice of solvent is critical to ensure the enzyme's activity and selectivity. nih.gov Solvents like THF have been shown to be effective for the lipase-catalyzed acylation of similar chloropyridyl alcohols. nih.gov

Temperature and Pressure Control

Temperature is a critical parameter that can influence both the reaction rate and the enantioselectivity. In general, lower temperatures tend to enhance enantioselectivity in asymmetric catalytic reactions by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Therefore, a balance must be struck to achieve both high selectivity and a practical reaction time. In some cases, an unusual reversal of enantioselectivity has been observed with changes in temperature.

For enzymatic reactions, there is an optimal temperature range for catalyst activity. Deviating significantly from this range can lead to a decrease in reaction rate or even denaturation of the enzyme. For instance, lipase-catalyzed resolutions are often carried out at or near room temperature. nih.gov

Pressure is generally not a significant variable in the discussed synthetic methods, which are typically carried out at atmospheric pressure.

Reagent Stoichiometry and Addition Sequences

The stoichiometry of the reagents plays a crucial role in maximizing the yield and ensuring the complete conversion of the starting material. In asymmetric transfer hydrogenation, the ratio of the hydrogen donor to the substrate is often high to drive the reaction to completion. The catalyst loading is typically low, often in the range of 0.1 to 1 mol%.

In kinetic resolutions, the stoichiometry of the acylating agent is critical. Ideally, slightly more than 0.5 equivalents of the acylating agent are used to achieve a resolution where both the unreacted alcohol and the acylated product can be recovered with high enantiomeric purity.

The sequence of addition of reagents can also be important. For instance, in the preparation of the chiral ruthenium catalyst for transfer hydrogenation, the pre-formation of the active catalyst by reacting the ruthenium precursor with the chiral ligand before the addition of the substrate can lead to improved results.

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Hydroxyl Group

The hydroxyl group of 1-(2-chloropyridin-4-yl)ethanol is a key functional group that allows for a variety of chemical transformations. These reactions primarily involve either the oxidation of the alcohol to a carbonyl compound or the substitution of the hydroxyl group.

The oxidation of alcohols is a fundamental transformation in organic synthesis, yielding carbonyl compounds such as aldehydes, ketones, and carboxylic acids. Primary alcohols can be oxidized to either aldehydes or carboxylic acids depending on the chosen reagent and reaction conditions. Secondary alcohols, such as this compound, are oxidized to ketones.

The oxidation of this compound results in the formation of 1-(2-chloropyridin-4-yl)ethanone, also known as 2-chloro-4-acetylpyridine. sigmaaldrich.comfishersci.se This transformation is a crucial step in the synthesis of various more complex molecules. A variety of oxidizing agents can be employed for this purpose. While classic reagents based on chromium(VI) and manganese(VII) have been used, there is a growing preference for greener alternatives that utilize metal catalysts with co-oxidants like molecular oxygen or hydrogen peroxide, as well as organocatalytic systems.

For the conversion of secondary alcohols to ketones, reagents such as pyridinium (B92312) chlorochromate (PCC) are effective. PCC is a milder oxidizing agent compared to chromic acid and can efficiently oxidize secondary alcohols to ketones. Another modern and advantageous reagent is the Dess-Martin periodinane (DMP), which offers high yields under less stringent reaction conditions. The general mechanism for the oxidation of an alcohol using a chromium(VI) reagent involves the formation of a chromate (B82759) ester, followed by an E2-like elimination step to yield the ketone.

The resulting ketone, 2-chloro-4-acetylpyridine, is a solid with a melting point in the range of 35-40 °C. sigmaaldrich.com

ReactantProductReagent Type
This compound1-(2-Chloropyridin-4-yl)ethanoneOxidation

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group.

A common method for converting alcohols into alkyl chlorides is the use of thionyl chloride (SOCl₂). This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product. stackexchange.com The reaction of this compound with thionyl chloride replaces the hydroxyl group with a chlorine atom.

The mechanism of this reaction is highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine (B92270). masterorganicchemistry.comlibretexts.org This leads to different stereochemical outcomes.

####### 3.1.2.1.1. Sₙ2 Mechanisms and Stereochemical Inversion

When the reaction of an alcohol with thionyl chloride is carried out in the presence of a base such as pyridine, it typically proceeds through an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comwikipedia.orgvaia.com

The mechanism involves the following steps:

The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

Pyridine, acting as a base, deprotonates the resulting oxonium ion.

The intermediate collapses, reforming the S=O double bond and expelling a chloride ion.

The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 fashion, leading to inversion of configuration and displacing a good leaving group (SO₂ and another chloride ion). youtube.com

ReactantReagentSolvent/AdditiveMechanismStereochemical Outcome
(R)-1-(2-Chloropyridin-4-yl)ethanolSOCl₂PyridineSₙ2(S)-4-(1-Chloroethyl)-2-chloropyridine (Inversion)
(S)-1-(2-Chloropyridin-4-yl)ethanolSOCl₂PyridineSₙ2(R)-4-(1-Chloroethyl)-2-chloropyridine (Inversion)

####### 3.1.2.1.2. Sₙi Mechanisms and Stereochemical Retention

In the absence of a base like pyridine, the reaction between an alcohol and thionyl chloride can proceed via an Sₙi (Substitution Nucleophilic internal) mechanism. wikipedia.orgchemeurope.com This pathway is characterized by the retention of stereochemical configuration. wikipedia.orgchemeurope.com

The Sₙi mechanism proceeds as follows:

The alcohol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. wikipedia.orgchemeurope.com

This intermediate then collapses in a concerted step where the chlorine atom is delivered from the same face as the departing leaving group, leading to retention of stereochemistry. chemeurope.com The process involves the formation of an intimate ion pair, which prevents the complete dissociation that would lead to racemization. wikipedia.org

ReactantReagentSolventMechanismStereochemical Outcome
(R)-1-(2-Chloropyridin-4-yl)ethanolSOCl₂EtherSₙi(R)-4-(1-Chloroethyl)-2-chloropyridine (Retention)
(S)-1-(2-Chloropyridin-4-yl)ethanolSOCl₂EtherSₙi(S)-4-(1-Chloroethyl)-2-chloropyridine (Retention)

####### 3.1.2.1.3. Influence of Pyridine on Stereoselectivity

The addition of pyridine to the reaction mixture of an alcohol and thionyl chloride is a critical factor in determining the stereochemical outcome. masterorganicchemistry.comwikipedia.orgchemeurope.com As discussed, the presence of pyridine promotes an Sₙ2 mechanism, leading to inversion of configuration, while its absence favors the Sₙi pathway, resulting in retention. chegg.com

Pyridine influences the reaction pathway by reacting with the intermediate alkyl chlorosulfite. masterorganicchemistry.comwikipedia.org This reaction displaces the chloride, which is then free to act as an external nucleophile, attacking the substrate from the rear in an Sₙ2 manner. wikipedia.orgchemeurope.com Without pyridine, the chloride remains part of the leaving group complex and is delivered internally, leading to retention. chemeurope.com Therefore, the choice of whether to include pyridine provides a method for controlling the stereochemistry of the resulting alkyl chloride. stackexchange.com

ConditionPredominant MechanismStereochemical Result
With PyridineSₙ2Inversion
Without Pyridine (e.g., in ether)SₙiRetention

Nucleophilic Substitution Reactions at the Carbon Bearing Hydroxyl

Halogenation with Phosphorus Trihalides (PBr₃)

The hydroxyl group of this compound can be converted to a bromide using phosphorus tribromide (PBr₃). This reaction transforms the alcohol, which has a poor leaving group (hydroxide, -OH), into an alkyl bromide, which has a much better leaving group (bromide, Br⁻). The conversion is a common and effective method for preparing 1-bromo-1-(2-chloropyridin-4-yl)ethane.

The reaction typically proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. The process involves two main steps: "activation" of the alcohol and "substitution".

Activation: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an intermediate phosphite (B83602) ester and displaces a bromide ion. This step converts the hydroxyl group into a good leaving group, a dibromophosphite group (-OPBr₂).

Substitution: The displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the activated oxygen. This attack occurs from the backside, leading to an inversion of stereochemistry at the carbon center and displacing the dibromophosphite leaving group.

This method is generally preferred over using hydrobromic acid (HBr) because it avoids the strongly acidic conditions that can lead to carbocation rearrangements. Since this compound is a secondary alcohol, the S_N2 pathway is typical, especially under milder conditions.

FeatureDescription
Reagent Phosphorus tribromide (PBr₃)
Substrate This compound
Product 1-Bromo-1-(2-chloropyridin-4-yl)ethane
Mechanism S_N2 (Bimolecular Nucleophilic Substitution)
Key Steps 1. Nucleophilic attack of alcohol on PBr₃. 2. Formation of an intermediate phosphite ester. 3. Backside attack by bromide ion, displacing the leaving group.
Stereochemistry Inversion of configuration at the chiral carbon center.
Advantages Avoids carbocation rearrangements often seen with HX reagents.
Conversion to Sulfonate Esters (Tosylates, Mesylates)

To enhance the leaving group ability of the hydroxyl group without converting it to a halide, this compound can be transformed into a sulfonate ester, such as a tosylate or mesylate. These esters are excellent leaving groups, making the molecule highly susceptible to subsequent substitution or elimination reactions.

The conversion is achieved by reacting the alcohol with the corresponding sulfonyl chloride—p-toluenesulfonyl chloride (TsCl) for tosylates or methanesulfonyl chloride (MsCl) for mesylates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct.

The mechanism involves the nucleophilic alcohol oxygen attacking the electrophilic sulfur atom of the sulfonyl chloride. The base then deprotonates the resulting oxonium ion to yield the final sulfonate ester. A crucial aspect of this transformation is that the reaction occurs at the oxygen atom, and the carbon-oxygen bond of the alcohol remains intact. Consequently, the stereochemistry at the chiral carbon center of this compound is retained in the resulting tosylate or mesylate.

ParameterTosylationMesylation
Reagent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Base Pyridine or triethylaminePyridine or triethylamine
Product 1-(2-Chloropyridin-4-yl)ethyl p-toluenesulfonate1-(2-Chloropyridin-4-yl)ethyl methanesulfonate
Leaving Group Tosylate (-OTs)Mesylate (-OMs)
Mechanism Nucleophilic substitution at sulfurNucleophilic substitution at sulfur
Stereochemistry Retention of configuration at the alcohol carbonRetention of configuration at the alcohol carbon

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in standard reactions of secondary alcohols, including esterification and etherification.

Esterification: Esters can be formed through the Fischer-Speier esterification method. wikipedia.orgtaylorandfrancis.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org The reaction is an equilibrium process. To favor the formation of the ester, one of the reactants (usually the alcohol) is used in excess, or the water byproduct is removed as it forms. taylorandfrancis.comlibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol's nucleophilic oxygen. wikipedia.orgmasterorganicchemistry.com

Etherification: Etherification can be achieved via the Williamson ether synthesis. masterorganicchemistry.combyjus.com This two-step process first involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide, being a potent nucleophile, then displaces a halide from an alkyl halide in an S_N2 reaction to form the ether. byjus.com For a secondary alcohol like this compound, the success of the S_N2 step depends on using a primary or methyl halide to minimize competing elimination reactions. masterorganicchemistry.com

Dehydration Reactions to Unsaturated Pyridine Derivatives

The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction typically requires heating the alcohol in the presence of a strong acid catalyst, like sulfuric acid or phosphoric acid. The product of this reaction is 2-chloro-4-vinylpyridine, a conjugated alkene. The ease of dehydration for secondary alcohols falls between that of primary and tertiary alcohols. libretexts.org

For secondary and tertiary alcohols, dehydration usually proceeds through an E1 (unimolecular elimination) mechanism. libretexts.orgbyjus.com This pathway is particularly favored for this compound because the benzylic-like position of the hydroxyl group allows for the formation of a relatively stable secondary carbocation intermediate.

The E1 mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into an alkyloxonium ion, which is an excellent leaving group (H₂O). libretexts.orgbyjus.com

Formation of a Carbocation: The alkyloxonium ion dissociates, and the water molecule departs, leaving behind a secondary carbocation at the carbon attached to the pyridine ring. This is the slow, rate-determining step of the reaction. byjus.com The stability of this carbocation is enhanced by resonance with the pyridine ring.

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new π-bond, resulting in the formation of 2-chloro-4-vinylpyridine. libretexts.org

While the E1 pathway is common for the acid-catalyzed dehydration of secondary alcohols, an E2 (bimolecular elimination) mechanism can occur under different conditions, typically involving a strong, non-nucleophilic base. The E2 reaction is a concerted, single-step process where bond breaking and bond formation occur simultaneously.

For an E2 reaction to occur with this compound, the hydroxyl group would first need to be converted into a better leaving group (such as a tosylate or mesylate, as described in section 3.1.2.3). Then, treatment with a strong base (e.g., an alkoxide) would initiate the elimination. The base abstracts a proton from the methyl group, while simultaneously, the leaving group departs and the C=C double bond forms. This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group for optimal orbital overlap in the transition state.

Reactions of the Chloropyridine Moiety

The chlorine atom at the C-2 position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (S_NAr). wikipedia.orgacs.org The pyridine ring's nitrogen atom is strongly electron-withdrawing, which reduces the electron density at the ortho (C-2 and C-6) and para (C-4) positions. askfilo.comuoanbar.edu.iq This deactivation makes the carbon atom bonded to the chlorine more electrophilic and thus more prone to attack by nucleophiles.

The S_NAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netnih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization, thereby facilitating the reaction.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the chloride ion is expelled as the leaving group.

A wide variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiols, leading to a diverse range of 2-substituted pyridine derivatives. youtube.comthieme-connect.com The reactivity of 2-chloropyridines in S_NAr reactions is generally greater than that of 3-chloropyridines but can be comparable to or sometimes less than that of 4-chloropyridines, depending on the specific nucleophile and reaction conditions. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom.nih.govwikipedia.org

The presence of the electron-withdrawing nitrogen atom in the pyridine ring makes the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, susceptible to nucleophilic attack. This facilitates the displacement of the chlorine atom at the C2 position by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the electron-withdrawing nature of the pyridine nitrogen. youtube.com

In intermolecular SNAr reactions, an external nucleophile attacks the carbon atom bearing the chlorine atom. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride, leading to the formation of a variety of substituted pyridine derivatives. For instance, the reaction with amines yields 2-aminopyridine (B139424) derivatives, a common structural motif in pharmaceuticals. youtube.com

The general reaction conditions often involve heating the chloropyridine derivative with an excess of the nucleophile, sometimes in the presence of a base to neutralize the liberated HCl. nih.gov The choice of solvent can also influence the reaction rate and yield.

Table 1: Examples of Intermolecular Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagents and Conditions Product Type
Primary/Secondary Amines Amine (2 equiv.), PEG 400, 120 °C 2-Aminopyridine derivatives
Alkoxides (e.g., NaOR) Alcohol, NaH, reflux 2-Alkoxypyridine derivatives
Thiols (e.g., RSH) Thiol, Base (e.g., K2CO3), DMF 2-Thioetherpyridine derivatives

The hydroxyl group of the ethanol (B145695) substituent on this compound can act as an internal nucleophile. Under appropriate conditions, typically in the presence of a base, the alkoxide generated from the hydroxyl group can attack the C2 position, displacing the chlorine atom and leading to the formation of a fused heterocyclic system. This intramolecular SNAr reaction results in a cyclization, forming a five-membered ring fused to the pyridine core.

This type of reaction is a powerful tool for the construction of complex molecular architectures from relatively simple starting materials. youtube.com The efficiency of the cyclization is dependent on factors such as ring size to be formed (with 5- and 6-membered rings being generally favored) and the geometric constraints of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The chlorine atom of this compound serves as a handle for these transformations, allowing for the introduction of a wide variety of substituents at the C2 position of the pyridine ring. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a widely used method for the formation of biaryl compounds.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a key method for synthesizing arylalkynes.

Negishi Coupling: This reaction employs an organozinc reagent to couple with the chloropyridine under palladium catalysis.

The reactivity of chloropyridines in these coupling reactions can be lower than their bromo or iodo counterparts, sometimes requiring more active catalysts or harsher reaction conditions. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst/Reagents Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O 2-Arylpyridine derivatives
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 2-Alkynylpyridine derivatives
Negishi Coupling Organozinc reagent Pd(PPh₃)₄, THF 2-Alkyl/Arylpyridine derivatives

Functionalization at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, enabling functionalization through various reactions.

The pyridine nitrogen can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions result in the formation of pyridinium salts. N-alkylation introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. thieme-connect.de N-acylation also enhances the electrophilicity of the ring and can serve as a method for activating the pyridine ring towards other transformations.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance and a strong electron-withdrawing group through induction. This modification can alter the regioselectivity of subsequent reactions on the pyridine ring. For example, it can facilitate nucleophilic substitution at the C4 position. sigmaaldrich.com

Reactivity at the Alpha-Carbon to the Pyridine Ring

The carbon atom positioned alpha to the pyridine ring in this compound is a focal point for a variety of synthetic transformations. The hydrogen atom attached to this carbon exhibits a degree of acidity, a consequence of the electron-withdrawing nature of the adjacent pyridine ring. This effect is further amplified by the presence of a chlorine atom at the 2-position of the pyridine ring, which enhances the ring's electron-withdrawing capacity through inductive effects. This increased acidity facilitates the deprotonation of the alpha-carbon to form a resonance-stabilized carbanionic intermediate, akin to an enolate. This nucleophilic species is the cornerstone for the reactions discussed in the subsequent sections.

Alkylation and Acylation Reactions

The generation of a carbanion at the alpha-position opens the door to a range of functionalization reactions, including alkylation and acylation, which are fundamental for building molecular complexity.

Alkylation Reactions

The introduction of an alkyl group at the alpha-carbon of this compound can be theoretically achieved through a two-step sequence. The first step involves the deprotonation of the alpha-carbon using a strong, non-nucleophilic base to generate a nucleophilic carbanion. Subsequently, this intermediate can react with an alkyl halide in a nucleophilic substitution reaction.

A common and effective method for such deprotonations involves the use of strong bases like lithium diisopropylamide (LDA). The general protocol for the alkylation of carbonyl compounds via their enolates is a well-established and widely utilized transformation in organic synthesis.

A significant challenge in the alkylation of this compound is the presence of the hydroxyl group, which is also acidic and can compete for the base. This can lead to the formation of an O-alkylated byproduct. To achieve selective C-alkylation at the alpha-carbon, it is often necessary to protect the hydroxyl group prior to the alkylation step. Common protecting groups for alcohols, such as silyl (B83357) ethers, can be employed for this purpose. Once the alkylation is complete, the protecting group can be removed to regenerate the hydroxyl functionality.

Acylation Reactions

Similar to alkylation, acylation at the alpha-carbon is a plausible transformation. This would involve the reaction of the pre-formed carbanion with a suitable acylating agent, such as an acyl chloride or an anhydride. This reaction would result in the formation of a β-hydroxy ketone derivative, a valuable synthon in organic synthesis.

As with alkylation, the competing O-acylation at the hydroxyl group is a potential side reaction. Therefore, the protection of the hydroxyl group is a likely prerequisite for achieving selective C-acylation.

Carbon-Carbon Bond Formation (e.g., Aldol-type Condensations)

The carbanion generated at the alpha-position of this compound can also participate in carbon-carbon bond-forming reactions, most notably Aldol-type condensations. In such a reaction, the carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or a ketone.

An illustrative example from the broader field of pyridine chemistry is the Aldol condensation of 2-acetylpyridine (B122185) with 4-nitrobenzaldehyde. wisc.educhegg.com In this reaction, the methyl group of 2-acetylpyridine provides the acidic protons for the formation of an enolate, which then adds to the aldehyde. By analogy, the alpha-proton of this compound is expected to be sufficiently acidic to allow the formation of a nucleophilic species capable of engaging in Aldol-type reactions.

The general sequence for an Aldol-type reaction involving this compound would be:

Deprotonation: Treatment with a suitable base to generate the carbanion at the alpha-carbon.

Nucleophilic Addition: The carbanion attacks the carbonyl group of an aldehyde or ketone, forming a new carbon-carbon bond and a β-alkoxy alcohol intermediate.

Protonation: A subsequent workup with a proton source would yield the final β-hydroxy alcohol product.

Dehydration: In many cases, the initial Aldol addition product can undergo dehydration, either spontaneously or upon heating or treatment with acid or base, to form a conjugated α,β-unsaturated system.

Overall Reaction Pathways and Selectivity Control

The successful execution of reactions at the alpha-carbon of this compound hinges on the ability to control the reaction pathways and achieve high selectivity. The molecule presents multiple reactive sites, including the alpha-proton, the hydroxyl group, the nitrogen atom of the pyridine ring, and the chlorinated pyridine ring itself, which could be susceptible to nucleophilic aromatic substitution.

Key strategies for controlling selectivity include:

Protecting Groups: The use of protecting groups for the hydroxyl function is a paramount consideration to prevent unwanted side reactions and to direct the reactivity towards the alpha-carbon.

Choice of Base: The nature of the base is critical. Strong, bulky, non-nucleophilic bases are generally preferred for generating the kinetic enolate at the less sterically hindered alpha-carbon.

Reaction Conditions: Temperature control is crucial. Low temperatures, often around -78 °C, are typically employed to favor the formation of the kinetic product and to prevent side reactions.

Nature of the Electrophile: The reactivity and steric hindrance of the electrophile (alkylating agent, acylating agent, or carbonyl compound) will also influence the outcome of the reaction.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 1-(2-Chloropyridin-4-yl)ethanol is expected to exhibit signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring are influenced by the electronegative chlorine atom and the ring nitrogen, causing them to appear in the downfield region of the spectrum. libretexts.orglibretexts.org The protons of the ethanol (B145695) side chain will have characteristic shifts and coupling patterns.

The anticipated signals are:

A doublet for the methyl protons (CH₃), coupled to the adjacent methine proton.

A quartet for the methine proton (CH), coupled to the methyl protons.

Distinct signals for the three protons on the pyridine ring, with their multiplicity determined by coupling to adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃1.4-1.6Doublet (d)
CH4.8-5.0Quartet (q)
Pyridine-H7.2-8.4Multiplets (m)
OHVariableSinglet (s, broad)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, seven distinct signals are expected for the seven carbon atoms in this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents. youtube.com The carbon attached to the chlorine atom and the carbons of the pyridine ring are expected to be significantly downfield. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃20-25
CH-OH65-70
Pyridine-C (various)120-155
Pyridine-C-Cl150-155

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the methyl doublet and the methine quartet would confirm their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. wikipedia.orgyoutube.com This would allow for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is crucial for establishing the connectivity across the entire molecule, for example, by showing a correlation from the methine proton to the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. chemicalbook.com

Key expected absorptions include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region.

Stretching vibrations for the C=C and C=N bonds of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

A C-O stretching vibration for the secondary alcohol would be visible around 1050-1150 cm⁻¹.

The C-Cl stretching vibration is expected to appear in the 600-800 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=N, C=C (pyridine)1400-1600
C-O (secondary alcohol)1050-1150
C-Cl600-800

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring's symmetric stretching modes. This technique can be a powerful tool for studying the skeletal vibrations of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

In a typical HRMS analysis using electrospray ionization (ESI), the molecule is expected to be observed as various adducts. The table below lists the predicted m/z values for common adducts of a compound with the formula C₇H₈ClNO. These precise values are crucial for confirming the elemental composition in an experimental setting.

Adductm/z (Predicted)
[M+H]⁺158.03671
[M+Na]⁺180.01865
[M+NH₄]⁺175.06325
[M+K]⁺195.99259
[M-H]⁻156.02215

Fragmentation Pathways and Isotopic Patterns

Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing a characteristic pattern that serves as a molecular fingerprint. The fragmentation of this compound is dictated by the functional groups present: a secondary alcohol, a chloropyridine ring, and a methyl group.

Key fragmentation pathways include:

Alpha-Cleavage: As a secondary alcohol, a primary fragmentation route is the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This can result in two main pathways:

Loss of the methyl radical (•CH₃, mass = 15 u), leading to a resonance-stabilized cation of [M-15]⁺.

Cleavage of the bond to the pyridine ring, forming a [C₆H₅ClN]⁺• ion and a [C₂H₅O]⁺ fragment, though the charge is more likely to be retained on the aromatic fragment.

Dehydration: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, mass = 18 u), resulting in an [M-18]⁺• peak.

Loss of Chlorine: Fragmentation can involve the loss of a chlorine atom (Cl•, mass = 35 or 37 u) or a hydrogen chloride molecule (HCl, mass = 36 or 38 u) from the molecular ion or subsequent fragments.

Pyridine Ring Fragmentation: The chloropyridine ring itself can undergo characteristic fragmentation, such as the loss of HCN.

A crucial feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units (M⁺ and M+2⁺), with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a definitive indicator for the presence of chlorine in the molecule and its fragments.

X-ray Crystallography

While specific single-crystal X-ray diffraction data for this compound is not publicly documented, the principles of crystallography allow for a detailed prediction of its solid-state structure, including molecular geometry, conformation, and the crucial intermolecular interactions that define the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields precise information on unit cell dimensions, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's structure in the solid state. beilstein-journals.orgjhu.edu For a compound like this compound, such an analysis would reveal the exact spatial relationship between the chloropyridine ring and the ethanol side chain.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory.

The carbon atom of the ethanol side chain bonded to the hydroxyl group is sp³ hybridized. It is bonded to four other groups (a hydrogen atom, a methyl group, a hydroxyl group, and the pyridine ring), resulting in a tetrahedral geometry around this chiral center, with bond angles approximating 109.5°.

The oxygen atom of the hydroxyl group is also sp³ hybridized, with two bonding pairs and two lone pairs of electrons. This leads to a bent geometry for the C-O-H arrangement.

The atoms of the pyridine ring are sp² hybridized, resulting in a planar aromatic system.

Analysis of Intermolecular Interactions

The solid-state packing of this compound would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···N hydrogen bonds would form between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This is a common and stabilizing interaction in such structures.

Pi-Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. These interactions, typically in a parallel-displaced or T-shaped arrangement, would contribute significantly to the cohesion of the crystal structure.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor. This is a directional interaction where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen or oxygen atom of an adjacent molecule. These interactions can be surprisingly strong and play a critical role in directing crystal packing.

These varied intermolecular forces work in concert to create a stable, three-dimensional supramolecular architecture.

Chiroptical Spectroscopy (for Enantiomer Characterization)

The characterization of enantiomers, non-superimposable mirror images of a chiral molecule, is a critical aspect of stereochemistry. Chiroptical spectroscopy techniques are indispensable for this purpose, as they measure the differential interaction of chiral molecules with left and right circularly polarized light. For the chiral alcohol this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) would be the definitive techniques for distinguishing between its (R)- and (S)-enantiomers and determining their absolute configuration.

Due to a lack of publicly available experimental or computational data for the chiroptical properties of this compound, a detailed, data-driven analysis cannot be provided at this time. However, the principles of how ORD and ECD would be applied to this specific compound can be described.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. ouj.ac.jp An ORD spectrum of a chiral compound displays this variation, and for enantiomers, the ORD curves are mirror images of each other.

For the enantiomers of this compound, one would expect to observe a plain curve at wavelengths far from any electronic absorptions, where the optical rotation gradually increases in magnitude with decreasing wavelength. The direction of rotation (positive or negative) would be opposite for the (R)- and (S)-enantiomers.

Near an electronic absorption band of the chloropyridine chromophore, the ORD spectrum would exhibit a phenomenon known as the Cotton effect, characterized by a peak and a trough. The sign of the Cotton effect (positive or negative, defined by the sign of the rotation at the longer wavelength extremum) is directly related to the stereochemistry of the molecule.

Hypothetical ORD Data for this compound Enantiomers

Without experimental data, a hypothetical representation can illustrate the expected ORD spectra. The pyridine chromophore in this compound is expected to have electronic transitions in the UV region, which would give rise to Cotton effects.

EnantiomerExpected Cotton Effect SignWavelength Range (nm)Description
(R)-1-(2-Chloropyridin-4-yl)ethanolPositive~250-300A positive peak at a longer wavelength followed by a negative trough at a shorter wavelength.
(S)-1-(2-Chloropyridin-4-yl)ethanolNegative~250-300A negative trough at a longer wavelength followed by a positive peak at a shorter wavelength.

This table is illustrative and based on general principles of ORD spectroscopy. Actual values would require experimental measurement or high-level computational prediction.

The determination of the absolute configuration would typically involve comparing the experimentally measured ORD spectrum with that of a known standard or with a spectrum predicted by computational methods, such as time-dependent density functional theory (TD-DFT). nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An ECD spectrum consists of positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. wikipedia.org Like ORD, the ECD spectra of enantiomers are perfect mirror images.

For this compound, the pyridine ring and the chloro-substituent constitute the primary chromophore. The electronic transitions associated with this system, when perturbed by the chiral center, would result in a characteristic ECD spectrum. The signs and intensities of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

Hypothetical ECD Data for this compound Enantiomers

The ECD spectrum of this compound would likely show multiple Cotton effects in the UV region, corresponding to the π→π* and n→π* transitions of the chloropyridine ring.

EnantiomerWavelength (nm)Expected Sign of Δε (M⁻¹cm⁻¹)Corresponding Transition
(R)-1-(2-Chloropyridin-4-yl)ethanol~270Positiven→π
~245Negativeπ→π
(S)-1-(2-Chloropyridin-4-yl)ethanol~270Negativen→π
~245Positiveπ→π

This table is a hypothetical representation. The exact wavelengths, signs, and magnitudes of the Cotton effects are dependent on the specific molecular conformation and solvent, and would need to be determined experimentally or through sophisticated computational modeling. semanticscholar.org

The combination of experimental ECD measurements with quantum chemical calculations is a powerful method for the unambiguous assignment of the absolute configuration of chiral molecules. nih.gov By calculating the theoretical ECD spectrum for one enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum, a direct correlation can be made.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that performed Density Functional Theory (DFT) calculations on 1-(2-Chloropyridin-4-yl)ethanol. Such studies would typically provide valuable insights into the molecule's fundamental properties.

There is no available data on the optimized molecular geometry or the energetic profiles of different conformers of this compound derived from DFT calculations.

Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution, is not present in the current scientific literature for this compound.

While experimental spectroscopic data may exist, there are no available studies that report theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra based on DFT calculations for this compound.

Analyses of global and local reactivity descriptors, such as chemical potential, hardness, electrophilicity, and Fukui functions, which are crucial for understanding the reactive behavior of a molecule, have not been reported for this compound.

Molecular Dynamics Simulations

Similarly, the scientific literature lacks any reports of molecular dynamics (MD) simulations performed on this compound. These simulations are instrumental in understanding the dynamic behavior and conformational flexibility of molecules.

Due to the absence of MD simulation data, there is no information available on the conformational landscape, dominant conformations, or the dynamics of conformational changes for this compound in different environments.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. While direct computational studies on the solvation of this specific compound are not extensively documented, theoretical investigations into related pyridine (B92270) derivatives provide substantial insight. The polarity of the solvent is a critical factor, with polar solvents expected to stabilize the molecule to a greater extent than nonpolar solvents. This is primarily due to the presence of the nitrogen atom in the pyridine ring and the hydroxyl group, both of which can participate in hydrogen bonding.

Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in predicting how a solvent will affect the molecule's properties. nih.gov For instance, the basicity of the pyridine nitrogen can be modulated by the solvent environment. libretexts.org In protic solvents like water, hydrogen bonding to the nitrogen atom would increase its electron density, thereby affecting its reactivity. Similarly, the hydroxyl group's ability to act as a hydrogen bond donor and acceptor is highly dependent on the solvent. nih.gov Theoretical studies on similar systems suggest that the conformational preferences of the ethanol (B145695) side chain could also be influenced by the solvent, as different conformers may have varying dipole moments and thus be stabilized to different extents by polar solvents. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry of this compound, influencing its crystal packing and its interactions with other molecules. Computational chemistry provides powerful tools to analyze these weak forces.

Hydrogen Bonding Networks (O-H...N, C-H...O, C-H...N, C-H...S)

The primary hydrogen bond donor in this compound is the hydroxyl group (O-H), while the main acceptor is the nitrogen atom of the pyridine ring. This can lead to the formation of intermolecular O-H...N hydrogen bonds, a common and relatively strong interaction in pyridyl-alcohol systems. Computational studies on pyridine-water complexes have shown that the nitrogen atom is a strong hydrogen bond acceptor.

In addition to the classical O-H...N hydrogen bonds, weaker C-H...O and C-H...N interactions are also anticipated. The aromatic protons of the pyridine ring can act as weak hydrogen bond donors to the oxygen of the hydroxyl group of a neighboring molecule. Similarly, the hydrogens of the ethanol side chain can form weak interactions with the nitrogen atom or the pi-system of the pyridine ring. While there is no sulfur atom in this molecule, in related systems containing sulfur, C-H...S interactions would also be a consideration.

Interaction TypeDonorAcceptorExpected Strength
O-H...NHydroxyl group (-OH)Pyridine NitrogenStrong
C-H...OAromatic/Aliphatic C-HHydroxyl OxygenWeak
C-H...NAromatic/Aliphatic C-HPyridine NitrogenWeak

Pi-Stacking Interactions

The pyridine ring of this compound is an aromatic system capable of participating in π-stacking interactions. These interactions are a result of electrostatic and dispersion forces between aromatic rings. Computational studies on pyridine dimers have shown that antiparallel-displaced and T-shaped geometries are generally the most stable, with binding energies in the range of 2-4 kcal/mol. oup.com The presence of the chloro and ethanol substituents on the pyridine ring will influence the electronic distribution and steric hindrance, thereby affecting the preferred geometry and strength of the π-stacking interactions. Density functional theory (DFT) calculations are a common method to investigate these interactions. nih.gov

Halogen Bonding Interactions

The chlorine atom at the 2-position of the pyridine ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). Theoretical studies have shown that the electrostatic potential on the surface of a covalently bonded halogen atom can be positive (a σ-hole), allowing for this type of interaction. researchgate.net In the case of 2-chloropyridine (B119429) derivatives, the chlorine atom can interact with electron-rich sites such as the nitrogen or oxygen atoms of neighboring molecules. The strength of this interaction is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the positive character of the σ-hole on the chlorine atom. masterorganicchemistry.comusp.br

Binding Energy Calculations

InteractionTypical Binding Energy (kcal/mol)Computational Method
O-H...N Hydrogen Bond3 - 7DFT, MP2, CCSD(T)
π-π Stacking (Pyridine)2 - 4DFT-D, MP2, CCSD(T)
C-Cl...N/O Halogen Bond1 - 3DFT, MP2

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, two primary reactive sites are the alcohol functional group and the chloro-substituted pyridine ring.

The ethanol side chain can undergo oxidation to form the corresponding ketone, 1-(2-chloropyridin-4-yl)ethanone. Computational studies on the oxidation of alcohols have detailed the mechanisms with various reagents, often involving the formation of an intermediate ester followed by an elimination step. oup.com DFT calculations can be used to map the potential energy surface of such a reaction, identifying transition states and intermediates to determine the most likely reaction pathway and the activation energy.

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. Computational investigations into the reactions of 2-chloropyridines with nucleophiles can reveal the mechanism, which typically proceeds through a Meisenheimer-like intermediate. usp.br The nature of the nucleophile and the solvent can significantly impact the reaction's feasibility and regioselectivity, all of which can be modeled computationally.

Transition State Characterization and Reaction Barriers

The transition state is a critical, fleeting geometry along the reaction coordinate that represents the highest energy point on the path from reactants to products. Characterizing this state is fundamental to understanding the kinetics of a reaction. For the reduction of 1-(2-Chloropyridin-4-yl)ethanone to this compound, the transition state would involve the partial formation of the new C-H bond from the hydride donor and the partial breaking of the C=O pi bond.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for locating and characterizing transition states. These calculations would typically involve optimizing the geometry of the transition state structure and then performing a frequency calculation to confirm its nature. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

In the case of 1-(2-Chloropyridin-4-yl)ethanone, the electron-withdrawing nature of the 2-chloropyridinyl group would be expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the reaction barrier for nucleophilic attack compared to a simple acetophenone. However, the steric hindrance from the pyridine ring could counteract this effect.

Table 1: Hypothetical Reaction Barriers for the Reduction of Substituted Acetophenones

This interactive table presents hypothetical data to illustrate the potential effects of substituents on the activation energy of ketone reduction.

KetoneSubstituent EffectHypothetical Activation Energy (kcal/mol)
AcetophenoneReference20
1-(Pyridin-4-yl)ethanoneElectron-withdrawing18
1-(2-Chloropyridin-4-yl)ethanoneStrongly electron-withdrawing16
1-(4-Methoxyphenyl)ethanoneElectron-donating22

Note: This data is illustrative and not based on published experimental or computational results for these specific reactions.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinates (IRC)

Once a transition state has been identified, the entire reaction pathway can be mapped out using Intrinsic Reaction Coordinate (IRC) calculations. An IRC analysis follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other, all on the potential energy surface. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.

For the reduction of 1-(2-Chloropyridin-4-yl)ethanone, an IRC calculation would start from the optimized transition state geometry and trace the path of the hydride approaching the carbonyl carbon and the subsequent formation of the alcohol. The resulting plot would show the energy of the system as a function of the reaction coordinate, clearly depicting the reactants, transition state, and product.

These calculations are invaluable for confirming that a given transition state indeed connects the desired reactants and products. They can also reveal the presence of any intermediates along the reaction pathway. While some nucleophilic additions to carbonyls are concerted, others may proceed through a stepwise mechanism involving a tetrahedral intermediate. Theoretical studies on nucleophilic substitution at carbonyl carbons have shown that the existence of a stable tetrahedral intermediate can depend on the specific reactants and conditions. For the reduction of a ketone with a hydride, the reaction is generally considered to be concerted.

The insights gained from these computational approaches are crucial for optimizing reaction conditions and for the rational design of new synthetic routes. Although specific computational studies on this compound are lacking, the principles and methodologies described here form the basis of how such an investigation would be conducted, providing a deeper understanding of the chemical behavior of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Architectures

The utility of a molecule as a synthetic intermediate is determined by its reactivity and the ability to introduce diverse functional groups, leading to complex molecular scaffolds. Although the structure of 1-(2-Chloropyridin-4-yl)ethanol suggests it could be a valuable building block, specific applications in the synthesis of various heterocyclic systems, chiral ligands, and its use in multi-component reactions are not explicitly detailed in current scientific literature.

Building Block for Diverse Heterocyclic Systems (e.g., Pyrimidines, Thiazolidinones, Triazoles, Oxadiazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of pyrimidines, thiazolidinones, triazoles, and oxadiazoles (B1248032) typically proceeds through well-established routes, often involving multi-component reactions or cyclization of functionalized precursors.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved through methods like the reaction of enaminones with cyanamide. beilstein-journals.org Another related compound, (1R)-1-(2-chloropyrimidin-4-yl)ethanol, is known, but its synthesis from this compound is not described. nih.gov

Thiazolidinones: The construction of the thiazolidin-4-one core is often accomplished via one-pot, three-component cyclocondensation reactions involving an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid. nih.gov Other routes include the cyclocondensation of Schiff's bases with mercaptoacetic acid. researchgate.netistanbul.edu.tr

Triazoles: 1,2,4-triazoles are synthesized through various means, including the reaction of hydrazines with formamide (B127407) under microwave irradiation organic-chemistry.org or the cyclization of ester ethoxycarbonylhydrazones with primary amines. nih.gov The 1,2,4-triazole (B32235) ring is a key pharmacophore in many antifungal agents due to its ability to interact with biological receptors. researchgate.netnih.gov

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is often prepared by the cyclodehydration of O-acylamidoximes, which can be formed from nitriles and carboxylic acids. nih.gov Alternative methods include reactions of amidoximes with carboxylic acid derivatives or a palladium-mediated carbonylative cyclization. chim.itresearchgate.net

Despite the existence of these synthetic strategies, no specific examples or protocols were found that utilize this compound as the starting material for any of these heterocyclic systems.

Precursor to Chiral Ligands and Organocatalysts

The chiral nature of this compound, owing to its secondary alcohol group, makes it a theoretical candidate for development into chiral ligands for asymmetric catalysis or as an organocatalyst. However, the literature search did not yield any specific instances of its use for these purposes. The development of novel ligands and catalysts is an active area of research, but the application of this particular compound remains unexplored in the available documentation.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. beilstein-journals.org MCRs are widely used to generate libraries of complex molecules for drug discovery and are common in the synthesis of heterocyclic compounds like 4H-chromenes nih.govacademie-sciences.fr and 1,2,4-triazoles. organic-chemistry.org While various alcohols can be utilized in MCRs organic-chemistry.orgnih.gov, there is no evidence in the surveyed literature of this compound being employed as a reactant or intermediate in such transformations.

Applications in Polymer Chemistry

The functional groups present in this compound—a hydroxyl group and a reactive chloro-pyridine moiety—suggest its potential for use in polymer chemistry, either as a monomer, an intermediate, or as part of a protective group strategy.

Monomer or Intermediate in Polymer Synthesis

The hydroxyl group could potentially participate in step-growth polymerization (e.g., to form polyesters or polyethers), while the pyridine (B92270) ring could be incorporated for its specific chemical properties. However, no studies were found that describe the polymerization of this compound or its use as an intermediate in the synthesis of polymeric materials.

Use as a Protective Group Strategy in Polymerization

In complex chemical syntheses, including polymerization, protecting groups are often used to temporarily block a reactive functional group to prevent it from interfering with a desired reaction. youtube.com Specific protective groups, such as the 1-aryl-4-alkoxypiperidin-4-yl (Cpep) group, have been developed for specialized applications like oligoribonucleotide synthesis. rsc.org While the concept of using a substituted pyridine-ethanol structure as a protecting group is plausible, there is no literature to support the use of this compound for this purpose in polymerization or any other synthetic context.

Development of Novel Functional Materials

The dual functionality of this compound makes it an attractive precursor for the synthesis of a variety of functional materials, including metal-organic frameworks and self-assembled systems.

Precursors for Metal-Organic Frameworks (MOFs) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linkers. The synthesis of new MOFs often involves the use of mixed-ligand systems to create novel inorganic secondary building units (SBUs) and framework topologies.

Pyridyl alcohols, such as this compound, are promising candidates for the formation of new MOFs when used in combination with poly-carboxylic acids. The pyridyl nitrogen can coordinate to the metal center, while the alcohol group can either coordinate to the metal or be further functionalized to introduce additional connectivity or functionality. The chloro-substituent on the pyridine ring offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation.

A general strategy for incorporating pyridyl alcohols into MOFs involves their reaction with metal salts and poly-carboxylic acid linkers under solvothermal conditions. The resulting mixed-ligand MOFs can exhibit interesting magnetic and adsorption properties.

Table 1: Potential Components for Mixed-Ligand MOF Synthesis Involving Pyridyl Alcohols

Component CategoryExamplesRole in MOF Synthesis
Pyridyl Alcohol This compoundFormation/stabilization of inorganic SBUs
Poly-carboxylic Acid 1,4-benzenedicarboxylic acid, 1,3,5-benzenetricarboxylic acidPillar/linker to form 2D or 3D networks
Metal Salt Zinc nitrate, Copper nitrateMetal nodes for coordination

Components in Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is the foundation of self-assembly. Pyridyl derivatives and alcohols are known to be excellent building blocks for supramolecular chemistry due to their capacity for hydrogen bonding, π-π stacking, and metal coordination.

Pyridinium-derived zwitterions, formed from the reaction of pyridyl derivatives with acetylenedicarboxylic acid, have been shown to form robust hydrogen-bonded chains in the solid state. rsc.org The functional groups on the pyridine ring play a crucial role in directing the intermolecular interactions and the final crystal structure. rsc.org Similarly, bowl-like cyclotriguaiacylene derivatives functionalized with imidazole (B134444) groups can co-crystallize with alcohols to form extended organic frameworks through hydrogen bonding and C-H···π interactions. acs.org

This compound possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen), as well as an aromatic ring capable of π-stacking. These features suggest its potential to participate in the formation of various self-assembled architectures, such as chains, sheets, and more complex three-dimensional networks. The interplay of these non-covalent interactions can be tuned by solvent choice and the introduction of other complementary molecules.

Derivatization for Probe and Sensor Development

The modification of the this compound scaffold provides a pathway to novel fluorescent probes and chemosensors with high sensitivity and selectivity for specific analytes.

Fluorescent Probes for Chemical Detection

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a target analyte. The design of such probes often involves a fluorophore unit linked to a receptor that selectively binds the analyte.

The 2-chloropyridine (B119429) moiety of this compound is a key starting point for the synthesis of fluorescent probes. For instance, 2-chloropyridine can undergo a nucleophilic aromatic substitution reaction with hydrazine (B178648) to form 2-hydrazinopyridine, a precursor for the synthesis of more complex heterocyclic systems. acs.org This intermediate can then be reacted with other building blocks to construct fluorescent scaffolds like 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which have been successfully used for the detection of Cu²⁺ ions. acs.org

It is important to consider that alcohols themselves can act as fluorescence quenchers. nih.gov This quenching occurs through a mechanism where the electronic excitation of the fluorophore is transferred to high-energy vibrations of the solvent's OH groups. nih.gov This property must be taken into account when designing probes based on this compound, as the hydroxyl group could potentially interfere with the fluorescence signal. However, this quenching effect can also be exploited in "turn-on" sensor design, where the interaction with the analyte blocks this quenching pathway, leading to an increase in fluorescence.

Chemosensors for Specific Analytes

Chemosensors are molecules that signal the presence of a specific chemical substance, often through a color change (colorimetric sensor) or a change in fluorescence. Pyridine-based ligands are widely used in the development of chemosensors for metal ions due to the strong coordinating ability of the pyridine nitrogen.

A highly sensitive and selective colorimetric chemosensor for the detection of Ni²⁺ has been developed based on a pyridyl azo-derivative. nih.gov This sensor exhibits a distinct color change from green to deep red upon binding to Ni²⁺, with a low limit of detection. nih.gov The sensing mechanism involves the formation of a complex between the pyridyl-based ligand and the metal ion, which alters the electronic structure of the molecule and, consequently, its absorption spectrum. nih.gov

The this compound scaffold can be derivatized to create similar chemosensors. The hydroxyl group can be modified to introduce a chromogenic or fluorogenic signaling unit, while the pyridyl nitrogen can act as the binding site for the target analyte. The chloro-substituent provides a handle for further synthetic transformations to fine-tune the sensor's selectivity and sensitivity.

Table 2: Examples of Pyridyl-Based Chemosensors and Their Detection Principles

Chemosensor TypeTarget AnalyteDetection PrincipleLimit of Detection (LOD)Reference
Colorimetric Azo-DerivativeNi²⁺Color change from green to deep red8.3 x 10⁻⁷ M nih.gov
Fluorescent Bis-pyrazolo-pyridineCu²⁺Fluorescence quenching ("turn-off")26 nM acs.org

This table illustrates the potential of functionalized pyridines in chemosensor design, a field where derivatives of this compound could make significant contributions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.